molecular formula C25H28N4O7S2 B2629986 Ethyl 4-((4-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-48-3

Ethyl 4-((4-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2629986
CAS No.: 361174-48-3
M. Wt: 560.64
InChI Key: WAJMGSBCNKGRRE-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a class of heterocyclic compounds that contain sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles have a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Microwave-Assisted Synthesis for Biological Activities

Researchers have synthesized hybrid molecules starting from ethyl piperazine-1-carboxylate, which underwent several steps to form compounds with potential antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated good to moderate antimicrobial activity against tested microorganisms, with notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Novel Carbazole Derivatives for Anticancer Activity

A series of novel carbazole derivatives were synthesized and showed significant antibacterial and antifungal activity, with some demonstrating activity on the Human Breast Cancer Cell Line (MCF7) (Sharma, Kumar, & Pathak, 2014).

Synthesis of Piperazine Derivatives for Antimicrobial Studies

Piperazine derivatives have been synthesized and characterized, showing excellent antibacterial and antifungal activities compared to standard drugs. This underscores their potential in antimicrobial therapy (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Mycobacterium tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors. One compound exhibited promising inhibition against all tests, highlighting its potential as an antitubercular agent (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Multi-Target Therapeutic Approach to Neuroprotection

A novel compound, SP-04, designed for Alzheimer's disease treatment, shows a multi-target therapeutic approach by inhibiting acetylcholinesterase activity and exhibiting antioxidant properties, suggesting a new avenue for neuroprotective strategies (Lecanu, Tillement, Mccourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of biological activities . Future research may continue to explore the design and structure-activity relationship of bioactive molecules containing the thiazole ring .

Properties

IUPAC Name

ethyl 4-[4-[[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O7S2/c1-4-36-25(31)28-11-13-29(14-12-28)38(32,33)19-8-5-17(6-9-19)23(30)27-24-26-21(16-37-24)20-10-7-18(34-2)15-22(20)35-3/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJMGSBCNKGRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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